molecular formula C7H17NO2S B12692835 Propanoic acid, 3-(butylthio)-, ammonium salt CAS No. 126740-29-2

Propanoic acid, 3-(butylthio)-, ammonium salt

Cat. No.: B12692835
CAS No.: 126740-29-2
M. Wt: 179.28 g/mol
InChI Key: QCEFAHIIKKNUEG-UHFFFAOYSA-N
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Description

Propanoic acid, 3-(butylthio)-, ammonium salt is a chemical compound with the molecular formula C7H17NO2S. It is an ammonium salt derivative of propanoic acid, where a butylthio group is attached to the third carbon of the propanoic acid chain. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanoic acid, 3-(butylthio)-, ammonium salt can be synthesized through the reaction of propanoic acid with butylthiol in the presence of a suitable catalyst. The reaction typically involves the formation of an intermediate ester, which is then converted to the ammonium salt by reacting with ammonia. The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using continuous flow reactors. The process includes the esterification of propanoic acid with butylthiol, followed by ammoniation to form the ammonium salt. The reaction is carried out under optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 3-(butylthio)-, ammonium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols.

    Substitution: The butylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Propanoic acid, 3-(butylthio)-, ammonium salt has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of propanoic acid, 3-(butylthio)-, ammonium salt involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of microorganisms by disrupting their cell membranes and metabolic processes. It may also interact with enzymes and proteins, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Propanoic acid, ammonium salt: A simpler derivative without the butylthio group.

    Butanoic acid, ammonium salt: Similar structure but with a different carbon chain length.

    Sodium propionate: A sodium salt of propanoic acid with similar applications.

Uniqueness

Propanoic acid, 3-(butylthio)-, ammonium salt is unique due to the presence of the butylthio group, which imparts distinct chemical and biological properties. This makes it more effective in certain applications, such as antimicrobial activity and as a precursor for complex organic synthesis.

Properties

CAS No.

126740-29-2

Molecular Formula

C7H17NO2S

Molecular Weight

179.28 g/mol

IUPAC Name

azanium;3-butylsulfanylpropanoate

InChI

InChI=1S/C7H14O2S.H3N/c1-2-3-5-10-6-4-7(8)9;/h2-6H2,1H3,(H,8,9);1H3

InChI Key

QCEFAHIIKKNUEG-UHFFFAOYSA-N

Canonical SMILES

CCCCSCCC(=O)[O-].[NH4+]

Origin of Product

United States

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